molecular formula C17H16Cl2N4O B2950450 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 537002-96-3

9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2950450
CAS No.: 537002-96-3
M. Wt: 363.24
InChI Key: RUQUTWVEJBTWDR-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone family, characterized by a fused triazole-quinazolinone scaffold. The structure features a 2,3-dichlorophenyl substituent at position 9 and two methyl groups at position 6, contributing to its steric and electronic properties. The dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the dimethyl groups stabilize the bicyclic system . Synthetically, it is prepared via multicomponent reactions involving 3-amino-1,2,4-triazole, substituted aldehydes, and dimedone, often catalyzed by copper or deep eutectic solvents (NGPU) to improve efficiency and yield .

Properties

IUPAC Name

9-(2,3-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O/c1-17(2)6-11-13(12(24)7-17)15(23-16(22-11)20-8-21-23)9-4-3-5-10(18)14(9)19/h3-5,8,15H,6-7H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQUTWVEJBTWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be achieved through a multicomponent reaction (MCR) involving aldehydes, dimedone, and 3-amino-1,2,4-triazole. The reaction is typically carried out in acetic acid as the reaction medium at 60°C. This method is advantageous due to its excellent yields, short reaction time, mild reaction conditions, and environmentally friendly nature .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including condensation reactions. For instance, the condensation of 3-amino-1,2,4-triazole, 4-methyl benzaldehyde, and dimedone in the presence of acetic acid at ambient conditions results in the formation of triazoloquinazolinone derivatives . Common reagents used in these reactions include acetic acid, molecular iodine, and dimethylformamide (DMF). The major products formed from these reactions are triazoloquinazolinone derivatives .

Scientific Research Applications

9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising results as an antimalarial agent, with in vitro activities against Plasmodium falciparum . Additionally, it has been evaluated for its anticancer properties, particularly against colon cancer cell lines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Plasmodium falciparum . This inhibition disrupts the synthesis of nucleotides, thereby preventing the replication of the parasite. Similarly, its anticancer activity is linked to the induction of the mitochondrial apoptotic pathway, leading to cell death .

Comparison with Similar Compounds

Phenyl Ring Substitutions

  • 9-(2-Chlorophenyl)-6,6-dimethyl analog (7a) :
    Differs by a single chlorine atom at the phenyl ring’s ortho position. This reduces steric hindrance compared to the 2,3-dichloro derivative but maintains electron-withdrawing effects. The compound exhibits a melting point >300°C and distinct NMR signals (e.g., δ 11.25 ppm for N-H) .

Heterocyclic Modifications

  • Benzimidazoloquinazolinones: Compounds like 12-(4-hydroxyphenyl)-3,3-dimethylbenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-one exhibit longer reaction times (4–6 hours) compared to triazoloquinazolinones (2–3 hours) due to increased ring strain .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • LogP Values :
    • Dichlorophenyl derivative: Estimated XLogP ~3.5 (high lipophilicity due to chlorine atoms).
    • 3-Fluorophenyl analog: XLogP ~2.8 (lower due to fluorine’s smaller size) .
    • 4-Methoxyphenyl analog: XLogP ~2.2 (polar substituent reduces lipophilicity) .

Bioactivity Trends

  • Triazoloquinazolinones: Chlorine and fluorine substituents enhance kinase inhibition and antimicrobial activity compared to methoxy or ethoxy groups, as seen in related triazoloquinazoline derivatives .
  • Trifluoromethyl-Substituted Analogs : Compounds like (9S)-6,6-dimethyl-9-phenyl-2-(trifluoromethyl)-... show improved metabolic stability due to the trifluoromethyl group’s resistance to oxidation .

Key Research Findings

Stereochemical Impact : The (9S)-configured trifluoromethyl derivative demonstrates enantioselective binding to GABA receptors, highlighting the role of stereochemistry in pharmacological activity .

Catalytic Superiority : Copper-incorporated methods reduce catalyst loading to 5 mol% for dichlorophenyl derivatives, versus 10–15 mol% for older protocols .

Thermal Stability : Dichlorophenyl derivatives exhibit higher melting points (>300°C) than methoxy or fluorine-substituted analogs, suggesting stronger crystal packing .

Biological Activity

The compound 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazolinone family. This class of compounds has garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a triazoloquinazolinone core structure which is known for its pharmacological properties. The presence of the 2,3-dichlorophenyl moiety enhances its biological activity by potentially increasing lipophilicity and modifying interactions with biological targets.

Molecular Formula

  • Molecular Formula: C19H17Cl2N5O
  • Molecular Weight: 363.24 g/mol

Biological Activities

Research has indicated that derivatives of triazoloquinazolinones exhibit a range of biological activities including:

  • Antimicrobial Activity :
    • Studies have reported significant antibacterial effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Properties :
    • Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • Compounds from this class have been evaluated for their ability to modulate inflammatory pathways, showing potential as anti-inflammatory agents .

Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of triazoloquinazolinone derivatives against various pathogens. The results indicated that compounds similar to this compound exhibited notable inhibition against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Candida albicans (fungal strain)

The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those for standard antibiotics .

Anticancer Activity

In a recent investigation focusing on anticancer properties, derivatives were tested against human cancer cell lines. Notably:

  • The compound induced cell cycle arrest and apoptosis in HeLa cervical cancer cells.
  • IC50 values were reported in the micromolar range indicating potent activity .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus, E. coli, and C. albicans
AnticancerInduces apoptosis in cancer cell lines such as HeLa
Anti-inflammatoryModulates inflammatory pathways

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